Home > Products > Building Blocks P11333 > 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine - 178269-03-9

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-414358
CAS Number: 178269-03-9
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a derivative of the pyrrolopyridine group, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus. This structure is of significant interest due to its diverse range of biological activities and potential applications in various fields, including pharmacology and materials science. The following analysis will delve into the mechanism of action and applications of this compound, supported by findings from recent research studies.

Applications in Various Fields

Pharmacology

Pyrrolo[3,4-c]pyridine derivatives, which include the 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine structure, have been extensively studied for their pharmacological properties. These compounds have shown a broad spectrum of biological activities, with most derivatives being investigated as analgesic and sedative agents. Furthermore, they have potential applications in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities5.

Materials Science

The structural and vibrational properties of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives also have implications in materials science. The study of intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics of the hydrazo-group in these compounds can inform the design of new materials with desired properties3. For example, the formation of hydrogen-bonded ribbons and sheets in related compounds suggests potential applications in the development of novel crystalline structures4.

Future Directions
  • Development of More Potent and Selective Inhibitors: Further optimization of existing scaffolds is crucial for enhancing potency and selectivity towards specific targets, improving therapeutic efficacy and minimizing side effects. []
  • Investigation of ADME Properties: Understanding the relationship between structure and ADME properties will be crucial for optimizing pharmacokinetic properties and developing clinically viable drug candidates. [, ]

1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

    Compound Description: 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heterocyclic organic compound. It features a fused pyridine and pyrrole ring. This compound is a structural isomer of indole and serves as a common scaffold in medicinal chemistry. []

    Relevance: 1H-Pyrrolo[2,3-b]pyridine is the core structure of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. The target compound has a methyl substitution at the 6-position and a nitro group at the 3-position on the core 1H-Pyrrolo[2,3-b]pyridine structure. []

3-Bromo-2-Ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This compound is a substituted 1H-Pyrrolo[2,3-b]pyridine derivative with bromine, ethyl, and methyl substitutions at the 3, 2, and 5 positions, respectively. It was generated as part of a study on copper (II) halide dimers. []

    Relevance: This compound shares the same base structure, 1H-pyrrolo[2,3-b]pyridine, with 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. Both compounds have substituents on the core ring structure, albeit with different groups and positions. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2)

    Compound Description: This compound was synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

    Relevance: Although 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2) and 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine differ in the position of the nitrogen atom in the pyrrole ring, both compounds share a similar scaffold with a methyl group at the 6-position of the pyrrolopyridine core. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3)

    Compound Description: Similar to compound 2, this molecule is a deaza analog of 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

    Relevance: 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) is structurally analogous to 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, both sharing the 1H-pyrrolo[2,3-b]pyridine scaffold and a methyl substitution at the 6-position. The presence of different substituents at the 4-position distinguishes the two. []

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This compound, a potential dopamine D4 receptor imaging agent, has been investigated for its ability to image dopamine D4 receptors. []

    Relevance: Both this compound and 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine share the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting their structural similarity within this chemical class. []

3-{[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]-pyridine

    Compound Description: This compound is structurally similar to 3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine and also investigated as a potential dopamine D4 receptor imaging agent. []

    Relevance: Similar to the previous compound, this molecule shares the 1H-pyrrolo[2,3-b]pyridine base structure with 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, placing it within the same chemical class. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl) phenyl)propenamide (Compound 22)

    Compound Description: Compound 22 is a potent type II CDK8 inhibitor that shows significant antitumor activity against colorectal cancer. []

    Relevance: This compound contains the 1H-Pyrrolo[2,3-b]pyridine scaffold, a key structural feature it shares with 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. []

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine

    Compound Description: This compound is a pyrrolopyridine derivative with a nitro group and a phenylsulfonyl group at the 5 and 1 position, respectively. []

    Relevance: It shares the 1H-pyrrolo[2,3-b]pyridine core and the 5-nitro substitution with 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, signifying a close structural relationship. []

    Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug used to treat tenosynovial giant cell tumor. []

    Relevance: The compound incorporates a chlorinated 1H-pyrrolo[2,3-b]pyridine moiety, linking it structurally to 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine by their shared pyrrolopyridine core. []

10. 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f) * Compound Description: Compound 1f is a cyclin-dependent kinase 1 inhibitor that has been investigated for its antitumor activity in peritoneal mesothelioma models. []* Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. []

11. 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)* Compound Description: Similar to compound 1f, 3f is a cyclin-dependent kinase 1 inhibitor with potential in treating diffuse malignant peritoneal mesothelioma (DMPM). []* Relevance: It is structurally related to 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, as both share the 1H-pyrrolo[2,3-b]pyridine core. []

12. 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)* Compound Description: Compound 1l, like 1f and 3f, is a cyclin-dependent kinase 1 inhibitor studied for its antitumor activity in DMPM. []* Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, demonstrating their structural similarity. []

13. N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine* Compound Description: This pyrrolopyridine derivative features a nitro group and a methylphenylsulfonyl group at positions 5 and 1, respectively. []* Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core and the 5-nitro substitution with 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, indicating a close structural relationship. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

    Compound Description: Developed at Bayer Schering Pharma, this compound is a potent and selective Rho-kinase inhibitor containing a 7-azaindole component. []

    Relevance: This compound and 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine share the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, highlighting their structural relationship within this family of compounds. []

1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine (8)

    Compound Description: This specific pyrrolopyridine derivative played a key role in studying the reactions of peracids with pyrrolopyridines. []

    Relevance: 1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine (8) and 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine share the fundamental 1H-pyrrolo[2,3-b]pyridine structure, illustrating their connection within this chemical class. []

16. 2-Propyl-1H-pyrrolo-[2,3-b]pyridine* Compound Description: Synthesized from 1H-pyrrolo-[2,3-b]pyridine, this derivative is significant in medicinal chemistry for its potential as an intermediate in synthesizing bioactive drugs. []* Relevance: This compound and 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine belong to the same class of compounds, both featuring the 1H-pyrrolo-[2,3-b]pyridine scaffold. []

Classification

This compound can be classified as:

  • Heterocyclic Compound: Contains nitrogen atoms in its ring structure.
  • Nitro Compound: Contains a nitro functional group (-NO₂).
  • Pyridine Derivative: Related to pyridine due to its structural features.
Synthesis Analysis

The synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves several synthetic routes, often starting from simpler pyrrole or pyridine derivatives.

Common Synthetic Methods

  1. Nitration: The introduction of the nitro group is commonly achieved through nitration of the corresponding 6-methyl-1H-pyrrolo[2,3-b]pyridine using a mixture of nitric acid and sulfuric acid under controlled temperatures to ensure regioselectivity.
  2. Multi-step Synthesis: This process may involve several steps including:
    • Formation of the pyrrole ring.
    • Introduction of substituents at specific positions through electrophilic substitution reactions.
    • Purification techniques such as recrystallization or chromatography to isolate the desired product.

Technical Parameters

  • Temperature Control: Critical during nitration to avoid over-nitration or degradation.
  • Reaction Time: Typically ranges from several hours to overnight depending on the reaction conditions.
Molecular Structure Analysis

The molecular structure of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can be described in terms of its geometric and electronic configuration:

Structural Features

  • Molecular Formula: C₈H₈N₄O₂
  • Molecular Weight: Approximately 180.18 g/mol.
  • Functional Groups:
    • Nitro group (-NO₂) at position 3.
    • Methyl group (-CH₃) at position 6.

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure:

  • NMR Spectroscopy: Provides information about the hydrogen environment and confirms the positions of substituents.
  • Mass Spectrometry: Used for molecular weight determination and fragmentation pattern analysis.
Chemical Reactions Analysis

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is involved in various chemical reactions due to its functional groups:

Types of Reactions

  1. Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon catalyst, leading to derivatives such as 6-Methyl-3-amino-1H-pyrrolo[2,3-b]pyridine.
  2. Substitution Reactions: The methyl or nitro groups can undergo nucleophilic substitution reactions where nucleophiles such as amines can replace these groups under basic conditions.

Common Reagents and Conditions

  • Reducing Agents: Hydrogen gas with a palladium catalyst.
  • Nucleophiles: Amines or thiols in solvents like ethanol.
Mechanism of Action

The mechanism of action for 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with biological targets:

Biological Activity

  • The compound may act as an inhibitor for various enzymes by binding to their active sites due to the presence of the nitro and methyl groups which can enhance binding affinity.

Interaction with Protein Kinases

Research indicates that derivatives of pyrrolo[2,3-b]pyridines can inhibit protein kinases, making them potential candidates for therapeutic applications against diseases like cancer.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties is essential for applications in research and industry:

Key Properties

  • Melting Point: Typically ranges around 150–160 °C (exact values can vary based on purity).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Stability

The compound is generally stable under ambient conditions but should be protected from moisture and strong acids which may lead to hydrolysis or decomposition.

Applications

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has several significant applications:

Medicinal Chemistry

It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting kinase pathways involved in cancer and other diseases.

Biological Studies

The compound is studied for its interactions with biological targets, providing insights into its mechanism of action and potential therapeutic benefits.

Material Science

Due to its unique electronic properties, it has potential applications in developing novel materials with specific optical or electronic characteristics.

Introduction to Pyrrolo[2,3-b]pyridine Scaffolds

Pyrrolo[2,3-b]pyridines represent a prominent class of nitrogen-containing heterocyclic compounds characterized by a bicyclic framework formed through the fusion of a pyrrole ring with a pyridine ring at the [2,3-b] bonds. This structural motif positions the compounds within the broader family of azaindoles, specifically designated as 7-azaindoles due to the nitrogen atom at the 7-position relative to the bridgehead carbon. The scaffold has garnered substantial interest in medicinal chemistry and materials science due to its balanced physicochemical properties and versatile chemical reactivity [4] [10]. Unlike the indole system, pyrrolo[2,3-b]pyridines typically exhibit higher melting points, enhanced stability under both acidic and basic conditions, and significantly increased basicity, making them more adaptable to diverse synthetic manipulations [4]. These inherent properties, combined with their ability to engage in hydrogen bonding and π-stacking interactions, render them privileged structures in the design of biologically active molecules and functional materials [5] [8].

Table 1: Key Isomers of Pyrrolopyridine and Their Common Nomenclature

Systematic NameCommon NameFusion PatternCharacteristic Properties
Pyrrolo[2,3-b]pyridine7-Azaindole[2,3-b]Higher basicity (pKa ~7.95), stability in acid/base
Pyrrolo[3,2-b]pyridine4-Azaindole[3,2-b]Distinct electronic profile
Pyrrolo[3,4-c]pyridine-[3,4-c]Found in some bioactive compounds (e.g., analgesics)
Pyrrolo[2,3-c]pyridine5-Azaindole[2,3-c]Less common in drug discovery

Nomenclature and Structural Taxonomy of Pyrrolo[2,3-b]pyridine Derivatives

The systematic naming of pyrrolo[2,3-b]pyridine derivatives follows the fusion nomenclature guidelines established by the International Union of Pure and Applied Chemistry. In this system, the pyrrole ring is designated as the parent component, while the pyridine ring is considered the fused system. The locants "[2,3-b]" specify the bonds shared between the rings: bond 'b' (between atoms 2 and 3) of the pyrrole ring is fused to bond '2' (between atoms 2 and 3) of the pyridine ring. This precise designation distinguishes it from other fusion isomers such as pyrrolo[3,2-b]pyridine or pyrrolo[3,4-c]pyridine, each exhibiting unique electronic and steric properties [4] [10].

The compound 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS Registry Number: 178269-03-9) exemplifies this nomenclature. The root name "1H-pyrrolo[2,3-b]pyridine" defines the core bicyclic system with a hydrogen atom attached to the pyrrole nitrogen (N1). The prefix "6-methyl-" indicates a methyl group substituent at position 6 of the pyridine ring, while "3-nitro-" specifies a nitro group at position 3 of the pyrrole ring. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol. The canonical SMILES representation "CC1=CC=C2C(N+[O-])=CNC2=N1" precisely encodes its atomic connectivity and the nitro group's formal charge distribution. This structural specificity is critical for unambiguous identification in chemical databases like PubChem (CID for related structures: 21300572, 71721017) and for understanding its chemical behavior [3] [6] [7].

The structural taxonomy of derivatives hinges on substitution patterns significantly altering the molecule's electronic and steric landscape. Positions C3 and C6 are particularly reactive sites. C3, adjacent to the pyrrole nitrogen, is electron-rich and susceptible to electrophilic attack unless deactivated by electron-withdrawing groups like nitro. Conversely, C6 on the pyridine ring is relatively electron-deficient and prone to nucleophilic substitution or metal-catalyzed cross-coupling reactions. The methyl group at C6 exerts steric influence and modest electron-donating effects, while the nitro group at C3 is strongly electron-withdrawing, creating a pronounced electronic polarization across the bicyclic system [3] .

Significance of 6-Methyl-3-nitro Substitution in Heterocyclic Chemistry

The strategic incorporation of both methyl and nitro substituents onto the pyrrolo[2,3-b]pyridine scaffold creates a multifunctional building block with exceptional versatility in synthetic chemistry. The methyl group at C6 serves several critical roles: it provides a site for further functionalization via bromination (e.g., using N-bromosuccinimide to yield 5-bromo-6-methyl derivatives), moderates the electron deficiency of the pyridine ring through hyperconjugation, and introduces steric bulk that can influence molecular conformation and intermolecular interactions in solid-state structures or protein binding pockets [10]. This methyl group enhances the lipophilicity of the molecule compared to unsubstituted pyrrolopyridines, potentially improving cell membrane permeability in bioactive compounds.

The nitro group at C3 profoundly alters the electronic character of the pyrrole ring. As a powerful electron-withdrawing group, it significantly reduces the electron density at C3 and adjacent positions (C2 and C3a), rendering the pyrrole ring less basic and less nucleophilic. This deactivation protects the ring from unwanted electrophilic substitution while simultaneously activating it towards nucleophilic aromatic substitution (SNAr) at C2 or C3. Crucially, the nitro group serves as a synthetic handle for reduction to amines (–NH₂) using reagents like tin(II) chloride or catalytic hydrogenation. This transformation allows the conversion of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine into valuable 3-amino derivatives, which serve as key intermediates for constructing more complex molecules via diazotization, acylation, or palladium-catalyzed Buchwald-Hartwig amination [3] [4] .

Table 2: Key Reactivity Patterns Enabled by the 6-Methyl-3-nitro Substitution

Functional GroupPositionPrimary Chemical RoleDownstream Synthetic Utility
Nitro (–NO₂)C3Electron-withdrawing group; Nucleofuge in SNAr; Reducible to amineAccess to 3-amino derivatives; Precursor to fused heterocycles
Methyl (–CH₃)C6Steric directing group; Site for halogenation; Electron donorSynthesis of 5-bromo-6-methyl derivatives; Cross-coupling handles
Pyrrole N–HN1Hydrogen bond donor; Metal coordination site; Deprotonation siteSalt formation; Anion-directed metallation; Supramolecular assembly

The synergistic interplay between these substituents creates a uniquely versatile chemical entity. The electron-deficient nature of the nitro-substituted pyrrole ring combined with the mildly electron-donating methyl group on the adjacent pyridine ring establishes a push-pull electronic gradient across the fused system. This gradient influences absorption spectra, dipole moments, and solid-state packing, as evidenced by higher melting points compared to non-nitrated analogs. Furthermore, the nitro group facilitates regioselective metalation; strong bases like lithium diisopropylamide (LDA) or n-butyllithium can deprotonate the relatively acidic N1–H (pKa predicted ~7.71 ± 0.40), generating an anion that directs ortho-metallation primarily to C2, adjacent to the nitro group, enabling further functionalization at this position [4] [10].

Historical Development of Nitro-Substituted Pyrrolopyridines in Drug Discovery

The emergence of nitro-substituted pyrrolopyridines as significant pharmacophores parallels advancements in heterocyclic chemistry and target-driven drug design. Early research (pre-2000s) primarily focused on synthesizing and characterizing the fundamental chemistry of these scaffolds, including nitration strategies. The synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 178269-03-9) was first reported in the mid-1990s, becoming commercially available as a specialized building block by the early 2000s [3]. Initial applications were exploratory, investigating their potential as isosteres of indoles or purines in known bioactive molecules, leveraging their altered electronics and hydrogen-bonding capabilities.

A pivotal shift occurred with the recognition of kinase inhibition as a therapeutic strategy. Around 2009, researchers identified 3-substituted pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Although not nitro-substituted themselves, these studies highlighted the scaffold's ability to occupy ATP-binding pockets effectively, paving the way for more complex derivatives [2]. The nitro group's utility became evident in the 2010s as a crucial synthetic precursor. In 2020, researchers discovered a series of 1H-pyrrolo[2,3-b]pyridine compounds exhibiting potent (IC₅₀ < 1 nM) inhibition of Traf2- and Nck-interacting kinase (TNIK), a regulator implicated in colorectal and pancreatic cancers. While the final optimized inhibitors often featured amino or amide groups at C3, the nitro-substituted intermediates were essential for introducing these functionalities via reduction and subsequent derivatization [2].

Concurrently, research on Fibroblast Growth Factor Receptor (FGFR) inhibitors intensified. 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 958358-00-4), synthesized directly from the 6-methyl precursor via bromination, became a key intermediate. It underwent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce diverse aryl and heteroaryl groups at C5. These derivatives demonstrated potent inhibition of FGFR1-3 (IC₅₀ values as low as 7-9 nM), crucial targets in breast cancer (e.g., 4T1 cells) and other malignancies. The methyl group at C6 was instrumental in optimizing binding affinity and pharmacokinetic properties in these inhibitors [8] .

More recently (2021 onwards), pyrrolo[2,3-b]pyridine derivatives incorporating functionalities derived from nitro reduction have shown promise beyond oncology. Research into pyruvate kinase M2 (PKM2) activators for cancer therapy identified difluoroethyl-substituted 7-azaindole derivatives as potent leads. While not nitro-substituted in the final compound, synthetic routes relied on halogenated or nitrated intermediates for regioselective functionalization. Additionally, derivatives targeting the GPR119 receptor for type 2 diabetes explored related scaffolds, further demonstrating the therapeutic breadth enabled by this core structure [5] [10].

The historical trajectory underscores the evolution of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine from a chemical curiosity to a strategic intermediate. Its primary impact lies not as a final drug entity but as a linchpin enabling the synthesis of diverse, highly functionalized pyrrolopyridines. These advanced derivatives address challenging therapeutic targets, particularly in oncology (kinases like TNIK, FGFR, PIM) and metabolic diseases (GPR119), validating the scaffold's enduring significance in modern drug discovery pipelines [2] [5] [8].

Properties

CAS Number

178269-03-9

Product Name

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10)

InChI Key

VMFYYCGQWQPDFW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.